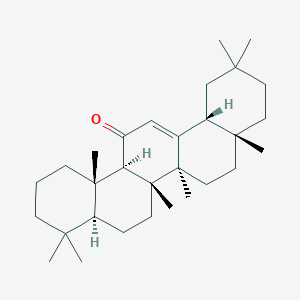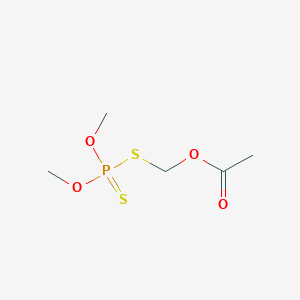
Phosphorodithioic acid, S-hydroxymethyl O,O-dimethyl ester, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, S-hydroxymethyl O,O-dimethyl ester, acetate, commonly known as dimethoate, is a widely used organophosphate insecticide. It is an efficient pesticide with a broad range of applications in agriculture, horticulture, and forestry.
Mechanism of Action
Dimethoate acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that regulates muscle contraction. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Dimethoate is highly toxic to insects, but it also has adverse effects on non-target organisms, including mammals and birds. The compound can cause a range of physiological effects, including respiratory distress, convulsions, and death. It can also cause long-term effects, such as neurological damage, reproductive impairment, and immune system dysfunction.
Advantages and Limitations for Lab Experiments
Dimethoate is a widely used insecticide in laboratory experiments due to its effectiveness and availability. However, its toxicity and potential health hazards pose a significant risk to researchers and laboratory animals. The compound must be handled with extreme caution, and appropriate safety measures must be taken to avoid exposure.
Future Directions
Future research on dimethoate should focus on developing safer and more effective alternatives to organophosphate insecticides. Studies should also investigate the long-term effects of exposure to dimethoate and other organophosphate pesticides on human health and the environment. Additionally, research should explore the potential of using natural compounds and biological control methods to manage insect pests in agriculture and other industries.
Conclusion:
Dimethoate is a widely used organophosphate insecticide with a broad range of applications in agriculture, horticulture, and forestry. It is highly effective in controlling insect pests, but it also poses significant risks to human health and the environment. Future research should focus on developing safer and more sustainable alternatives to organophosphate insecticides to reduce the adverse effects of pesticide use on human health and the environment.
Synthesis Methods
Dimethoate is synthesized by reacting O,O-dimethyl phosphorodithioate with formaldehyde in the presence of acetic acid. The final product is obtained by treating the intermediate with acetic anhydride. The reaction is shown below:
O,O-dimethyl phosphorodithioate + formaldehyde + acetic acid → intermediate → dimethoate + acetic anhydride
Scientific Research Applications
Dimethoate is extensively used in scientific research for its insecticidal properties. It is used to study the effects of insecticides on different organisms, including insects, mammals, and plants. The compound is also used to investigate the mechanisms of organophosphate toxicity and resistance.
Properties
| 1741-11-3 | |
Molecular Formula |
C5H11O4PS2 |
Molecular Weight |
230.2 g/mol |
IUPAC Name |
dimethoxyphosphinothioylsulfanylmethyl acetate |
InChI |
InChI=1S/C5H11O4PS2/c1-5(6)9-4-12-10(11,7-2)8-3/h4H2,1-3H3 |
InChI Key |
NOQSFQMPWUXNPT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCSP(=S)(OC)OC |
Canonical SMILES |
CC(=O)OCSP(=S)(OC)OC |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



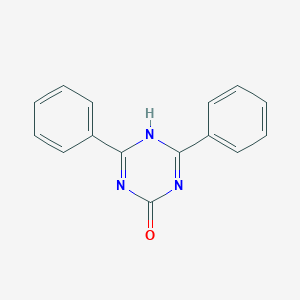
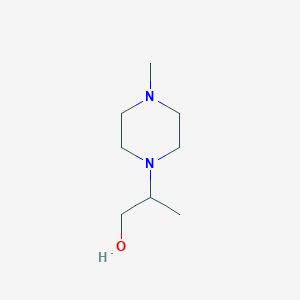
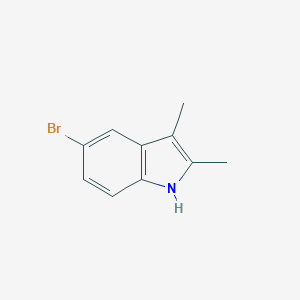
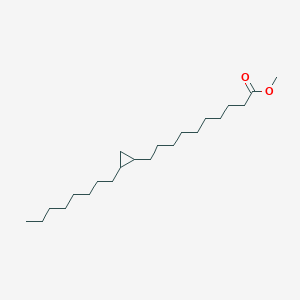
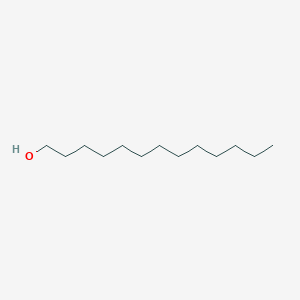
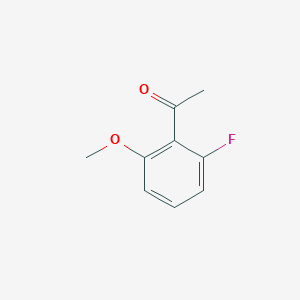
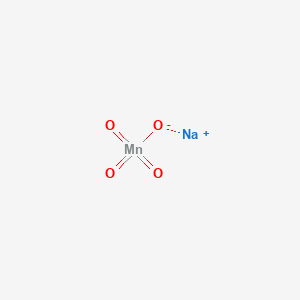
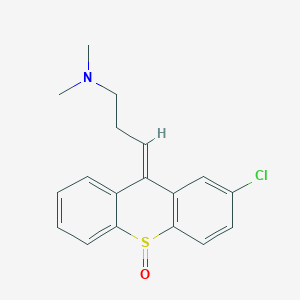


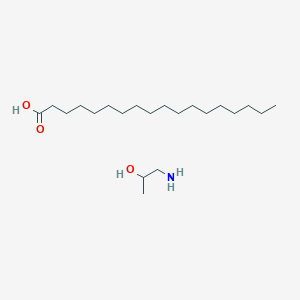
![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)
